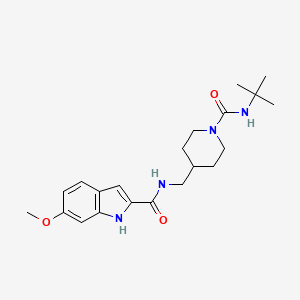

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

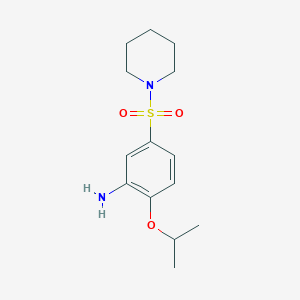

The compound contains several functional groups including a tert-butylcarbamoyl group, a piperidine ring, a methoxy group, and an indole ring. The presence of these functional groups suggests that the compound could have interesting biological activities .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The piperidine ring is a common structural motif in many natural products and pharmaceuticals . The indole ring is a key component of many biologically active compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carbamate and methoxy could increase its solubility in polar solvents .Scientific Research Applications

Chemical Modification and Pharmacological Activity

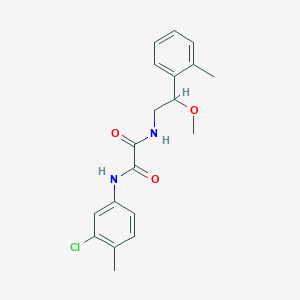

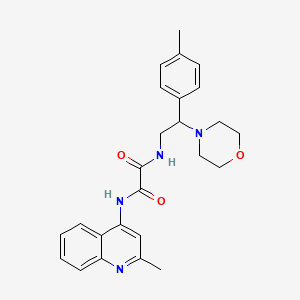

Research on compounds related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide focuses on their potential in alleviating conditions such as chronic pain, demonstrating the importance of structural modifications for enhanced pharmacological profiles. For instance, studies on urea-based TRPV1 antagonists, which share a structural similarity, indicate advancements in the development of compounds with improved tolerability and pharmacological benefits, highlighting the significance of chemical modification in drug discovery (Nie et al., 2020).

Synthesis and Characterization

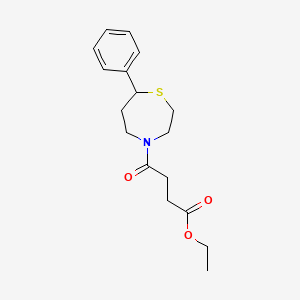

The synthesis of related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, demonstrates the versatility and complexity of synthesizing intermediates for pharmaceuticals like Vandetanib. This work elucidates the systematic approach to achieving compounds with specific functional groups through multi-step chemical processes, showcasing the compound's role as a key intermediate in drug synthesis (Wang et al., 2015).

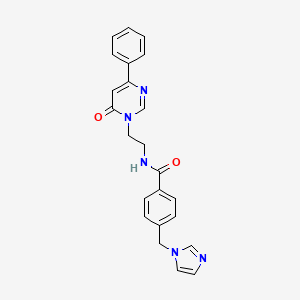

Medicinal Chemistry and Receptor Targeting

Further research delves into the selective agonistic properties of similar compounds on serotonin receptors, suggesting their utility in studying mood disorders and potentially treating them. The detailed analysis of structural elements contributing to receptor specificity and affinity emphasizes the importance of indole-based structures in developing therapeutic agents with high selectivity and potency (Heinrich et al., 2004).

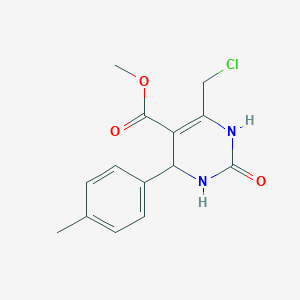

Novel Synthetic Routes

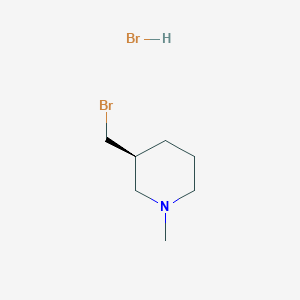

Innovations in synthetic chemistry are highlighted by the development of new routes to piperidines and related structures, illustrating the continuous search for more efficient, selective, and versatile synthetic methodologies. Such research not only expands the toolbox of synthetic chemistry but also opens pathways for the creation of novel compounds with potential therapeutic applications (Back & Nakajima, 2000).

Mechanism of Action

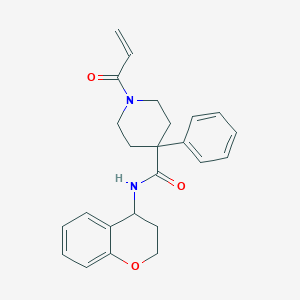

Target of Action

It is noted that similar compounds are used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

Based on its use in protac development, it can be inferred that it may play a role in the formation of a ternary complex between the target protein, the e3 ligase, and itself . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

This system is responsible for the degradation of proteins in the cell, and its manipulation allows for the selective degradation of specific proteins .

Result of Action

This could have various effects depending on the function of the degraded protein .

properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-21(2,3)24-20(27)25-9-7-14(8-10-25)13-22-19(26)18-11-15-5-6-16(28-4)12-17(15)23-18/h5-6,11-12,14,23H,7-10,13H2,1-4H3,(H,22,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNONTOUPCAJIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)